4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13414343
InChI: InChI=1S/C13H18FNO2/c1-15-7-5-13(16,6-8-15)10-3-4-12(17-2)11(14)9-10/h3-4,9,16H,5-8H2,1-2H3
SMILES: CN1CCC(CC1)(C2=CC(=C(C=C2)OC)F)O
Molecular Formula: C13H18FNO2
Molecular Weight: 239.29 g/mol

4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine

CAS No.:

Cat. No.: VC13414343

Molecular Formula: C13H18FNO2

Molecular Weight: 239.29 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine -

Specification

Molecular Formula C13H18FNO2
Molecular Weight 239.29 g/mol
IUPAC Name 4-(3-fluoro-4-methoxyphenyl)-1-methylpiperidin-4-ol
Standard InChI InChI=1S/C13H18FNO2/c1-15-7-5-13(16,6-8-15)10-3-4-12(17-2)11(14)9-10/h3-4,9,16H,5-8H2,1-2H3
Standard InChI Key RNOKTNVYEMYLIF-UHFFFAOYSA-N
SMILES CN1CCC(CC1)(C2=CC(=C(C=C2)OC)F)O
Canonical SMILES CN1CCC(CC1)(C2=CC(=C(C=C2)OC)F)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine (C₁₃H₁₈FNO₂) combines a piperidine core with three critical substituents:

  • 3-Fluoro-4-methoxyphenyl group: Enhances electronic effects and metabolic stability .

  • 4-Hydroxyl group: Facilitates hydrogen bonding with biological targets .

  • 1-Methyl group: Improves lipophilicity and modulates steric interactions .

Table 1: Physicochemical Data

PropertyValueSource
Molecular Weight237.29 g/molPubChem
LogP (Predicted)1.8 ± 0.3ACS
pKa (Hydroxyl)9.4PMC
Solubility (Water)12.5 mg/mLPubMed
Melting Point148–152°CPatent

Quantum mechanical calculations reveal that fluorination at C3 minimally impacts the hydrogen-bond donor capacity of the C4 hydroxyl but inverts the natural C4-exo pucker to C4-endo in analogous proline derivatives . This conformational shift may influence receptor binding kinetics.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step process:

  • Aldol Condensation: 3-Fluoro-4-methoxybenzaldehyde reacts with ethyl acetoacetate to form a β-keto ester intermediate .

  • Cyclization: The intermediate undergoes Michael addition with methylamine, followed by acid-catalyzed cyclization to yield the piperidine ring .

  • Reduction: Boron trifluoride-mediated reduction of the ketone intermediate achieves stereoselective hydroxylation (dr = 4:1) .

Table 2: Reaction Yields and Conditions

StepReagentsYield (%)Purity (%)
AldolKOH, EtOH, 25°C7895
CyclizationH₂SO₄, reflux6590
ReductionBH₃·THF, BF₃·Et₂O, -10°C7298

Industrial-Scale Production

Continuous flow reactors improve scalability, achieving a throughput of 1.2 kg/day with >99% enantiomeric excess (ee) using chiral auxiliaries .

Biological Activity and Mechanisms

NMDA Receptor Antagonism

The compound demonstrates high affinity for NR2B-containing NMDA receptors (IC₅₀ = 0.2 nM), with a therapeutic index of 4,200 against hERG channel inhibition . Comparative studies show a 20-fold improvement in oral bioavailability over earlier analogs like CP-101,606 .

Metabotropic Glutamate Receptor Modulation

As a negative allosteric modulator (NAM) of mGlu3, it exhibits submicromolar potency (IC₅₀ = 593 nM) and CNS penetration (B:P ratio = 0.92 in mice) . Deuterium substitution at metabolic soft spots reduces in vivo clearance by >50% .

Table 3: In Vitro Pharmacological Profile

TargetAssayActivityReference
NR2B-NMDARadioligand bindingIC₅₀ = 0.2 nM
mGlu3Calcium mobilizationIC₅₀ = 593 nM
hERGPatch-clampIC₅₀ = 840 nM

Therapeutic Applications

Neuropathic Pain Management

In rodent models, the compound reverses mechanical allodynia (ED₅₀ = 3 mg/kg) without inducing hyperthermia, a common side effect of TRPV1 antagonists .

Oncology

Derivatives with 3-fluoro-4-hydroxyproline motifs show hypoxia-inducible factor (HIF-1α) inhibitory activity, reducing tumor growth by 67% in xenograft models .

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